molecular formula C20H23N3O2 B2936374 N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide CAS No. 838880-08-3

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide

Cat. No. B2936374
CAS RN: 838880-08-3
M. Wt: 337.423
InChI Key: UXVUQYGFIGFCEQ-UHFFFAOYSA-N
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Description

“N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has an average mass of 337.415 Da and a monoisotopic mass of 337.179016 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These products underwent Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .


Molecular Structure Analysis

The molecular structure of “N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound falls within the class of phenoxy acetamide derivatives, which have been extensively studied for their pharmacological properties. Medicinal chemists are interested in these compounds due to their potential as therapeutic candidates. They are often explored for their anti-inflammatory and analgesic activities, with certain halogen-containing phenoxy compounds showing promising results .

Synthesis of Biologically Active Molecules

The structural framework of phenoxy acetamide derivatives allows for the synthesis of a diverse range of biologically active molecules. Researchers have synthesized novel series of these compounds, such as 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, to explore their biological effects .

Computational Chemistry Applications

In computational chemistry, phenoxy acetamide derivatives are used to study drug utilization and their biological effects. The molecular interactions and specific physicochemical properties of these compounds are analyzed to understand their behavior in biological systems .

Chemical Diversity Exploration

The chemical diversity of phenoxy acetamide and its derivatives is of great interest from a biological and industrial perspective. This diversity provides opportunities for chemists to design new derivatives with enhanced safety and efficacy, potentially improving life quality .

Anti-Inflammatory and Analgesic Research

Specific analogs of phenoxy acetamide have been tested for their anti-inflammatory and analgesic activities. These studies are crucial for developing new pharmaceuticals that can effectively manage pain and inflammation .

Biological Interface Studies

Phenoxy acetamide derivatives are studied at the biological interface, which includes understanding their interactions with biological molecules. This research is fundamental in designing drugs that can interact with specific targets within the body .

properties

IUPAC Name

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUQYGFIGFCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide

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